molecular formula C18H34O2 B098827 17-Octadecenoic acid CAS No. 19307-16-5

17-Octadecenoic acid

Cat. No.: B098827
CAS No.: 19307-16-5
M. Wt: 282.5 g/mol
InChI Key: CYSXFFUIJWHWRH-UHFFFAOYSA-N
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Description

17-Octadecenoic acid (C₁₈H₃₄O₂, molecular weight: 282.26 g/mol) is an unsaturated fatty acid classified under the Fatty Acyls category, specifically as a monounsaturated fatty acid (MUFA) with a double bond at the 17th carbon position . It is structurally distinct from other octadecenoic acid isomers due to the position and geometry of its double bond. Recent studies highlight its role in modulating viral entry mechanisms by upregulating ACE-2, NRP-1, and TMPSS2 expression, albeit less potently than L-lactic acid .

Properties

CAS No.

19307-16-5

Molecular Formula

C18H34O2

Molecular Weight

282.5 g/mol

IUPAC Name

octadec-17-enoic acid

InChI

InChI=1S/C18H34O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20/h2H,1,3-17H2,(H,19,20)

InChI Key

CYSXFFUIJWHWRH-UHFFFAOYSA-N

SMILES

C=CCCCCCCCCCCCCCCCC(=O)O

Canonical SMILES

C=CCCCCCCCCCCCCCCCC(=O)O

Origin of Product

United States

Comparison with Similar Compounds

Structural Isomers of Octadecenoic Acid

Octadecenoic acids share the formula C₁₈H₃₄O₂ but differ in double bond position and geometry. Key isomers include:

Compound Name Double Bond Position/Geometry Molecular Weight (g/mol) Key Characteristics
17-Octadecenoic acid 17th position (unspecified) 282.26 Modulates ACE-2/NRP-1 expression; unsaturated FA
Oleic acid (cis-9) 9th position (cis) 282.47 Abundant in olive oil; mp = 13.4°C; liquid at room temperature
Elaidic acid (trans-9) 9th position (trans) 282.47 Trans-fatty acid; mp = 46.5°C; solid at room temperature
Petroselinic acid (cis-6) 6th position (cis) 282.47 Found in coriander; mp = 33°C
Vaccenic acid (trans-11) 11th position (trans) 282.47 Naturally occurring in ruminant fats; linked to metabolic health

Structural Implications :

  • Double bond position affects metabolic pathways and biological activity. For example, cis-9 (oleic acid) is a dietary staple, while trans isomers like elaidic acid are linked to cardiovascular risks.
  • The 17th-position double bond in 17-octadecenoic acid may confer unique receptor-binding properties, as seen in its moderate upregulation of ACE-2 .

Functional Derivatives and Analogs

Compound Name Structure Modification Molecular Weight (g/mol) Applications/Effects
17-Octadecenoic acid, methyl ester Esterified at carboxyl group 296.41 Used in lipidomics studies; enhances solubility in organic solvents
17-Octadecynoic acid Triple bond at 17th position 280.5 Click chemistry applications; inhibits cytochrome P450 enzymes
(9Z)-9-Octadecen-17-ynoic acid Double bond at 9th, triple at 17th 278.43 Research tool for studying lipid-protein interactions; >95% purity


Key Differences :

  • Saturation level (e.g., triple bonds in 17-Octadecynoic acid) reduces molecular weight and alters reactivity.
  • Esterification (e.g., methyl ester) improves volatility for analytical techniques like gas chromatography .

Q & A

Q. How does 17-octadecenoic acid influence cellular receptor expression, such as ACE-2 or NRP-1, in experimental models?

  • Methodological Answer : In vitro studies using cell lines (e.g., HEK293 or Caco-2) treated with 17-octadecenoic acid should measure receptor expression via qRT-PCR for mRNA levels and Western blotting for protein quantification. Dose-response curves and time-course experiments are critical to establish causality. For example, a 2021 study found that 17-octadecenoic acid upregulated ACE-2 expression by 1.5-fold compared to controls, suggesting a role in modulating viral entry pathways . Include normalization to housekeeping genes and statistical validation (e.g., ANOVA with post-hoc tests) to ensure reproducibility.

Q. What analytical challenges arise when distinguishing 17-octadecenoic acid from structural isomers in lipidomics studies?

  • Methodological Answer : Isomer separation requires advanced chromatographic techniques, such as silver-ion HPLC or reverse-phase columns with extended run times. Pairing with high-resolution mass spectrometry (HRMS) enhances specificity by differentiating exact masses and fragmentation patterns. Researchers should validate methods using certified reference materials (e.g., NIST Standard Reference Database 69) and report limits of detection (LOD) and quantification (LOQ) to address variability .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological effects of 17-octadecenoic acid across different experimental systems?

  • Methodological Answer : Discrepancies (e.g., pro-inflammatory vs. anti-inflammatory outcomes) may stem from differences in cell types, concentrations, or assay conditions. Systematic reviews with meta-analyses should stratify data by experimental design (e.g., in vitro vs. in vivo) and dosage ranges. Sensitivity analyses can identify confounding variables, such as lipid solubility or cell membrane composition. Pre-registered replication studies are recommended to confirm mechanistic pathways .

Q. What experimental strategies are optimal for studying 17-octadecenoic acid’s interactions with lipid membranes in molecular dynamics simulations?

  • Methodological Answer : Use all-atom or coarse-grained molecular dynamics (MD) simulations with force fields like CHARMM36 or Martini. Embed 17-octadecenoic acid into bilayer models (e.g., POPC membranes) and analyze parameters such as lateral diffusion coefficients, membrane curvature, and lipid packing density. Validate simulations with experimental data from small-angle X-ray scattering (SAXS) or fluorescence anisotropy assays .

Q. How does 17-octadecenoic acid’s stability vary under different storage conditions, and how can degradation products be quantified?

  • Methodological Answer : Accelerated stability studies under varying temperatures (4°C to 40°C) and oxygen exposure levels can model degradation kinetics. Monitor oxidation products (e.g., hydroperoxides) via thiobarbituric acid reactive substances (TBARS) assays or LC-MS. Storage in argon-flushed vials at -20°C is recommended for long-term preservation. Report degradation thresholds using Arrhenius equation extrapolations .

Methodological Considerations

  • Data Validation : Always include negative controls (e.g., solvent-only treatments) and technical replicates to distinguish artifacts from biological effects .
  • Reproducibility : Adhere to FAIR data principles by depositing raw datasets in public repositories (e.g., Zenodo) and detailing statistical packages (e.g., R or Python scripts) .
  • Ethical Reporting : Disclose conflicts of interest, particularly in studies funded by industries with vested interests in lipid research .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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